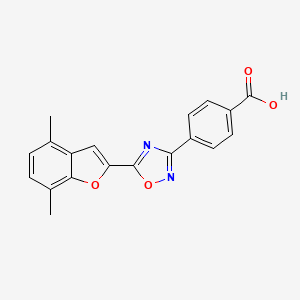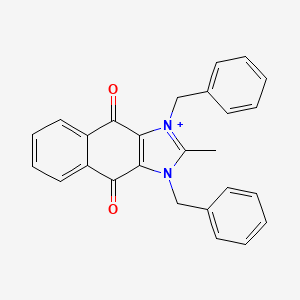
CPR005231
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPR005231 is an inhibitor of death-associated protein kinase 1 (DAPK1). It also inhibits VEGF-receptor 2 and tyrosine-protein kinase SRC.
Applications De Recherche Scientifique
1. Hyperventilation in CPR
Research reveals that professional rescuers often hyperventilate patients during CPR, which can significantly decrease coronary perfusion pressures and survival rates. This emphasizes the need for better education of CPR providers to reduce these deadly consequences (Aufderheide & Lurie, 2004).
2. CPR Research Priorities
An international conference identified knowledge gaps and research priorities in CPR, emphasizing the need for more focus on the quality of CPR and interventions that could improve survival rates (Gazmuri et al., 2007).
3. Pathophysiology and Therapeutic Potentials
Exploration of pathophysiological limits and therapeutic potentials in CPR has led to the recommendation of simultaneous research at cellular, organ, and organism levels, as well as development of etiology-specific treatments (Safar, 1988).
4. Retention of CPR Skills
Research indicates that retention of CPR skills and knowledge quickly deteriorates if not used or updated regularly, supporting the importance of regular CPR refresher courses (Broomfield, 2008).
5. Change Process Research in Psychotherapy
Change process research (CPR) in psychotherapy focuses on how change occurs and is a necessary complement to other forms of efficacy research, highlighting the need for systematic methodological pluralism (Elliott, 2010).
6. Controversial Topics in CPR Research
CPR and ECC are young fields with limited high-level evidence. The need for increased emphasis on the quality of CPR, particularly the quality and number of chest compressions, has been highlighted (Nolan et al., 2005).
7. Overview of CPR Guidelines
The 2010 American Heart Association Guidelines for CPR emphasize the need for early and effective CPR, integrating resuscitation science with real-world practice to improve CPR outcomes (Travers et al., 2010).
Propriétés
Formule moléculaire |
C24H25N5O3 |
|---|---|
Poids moléculaire |
431.5 |
Nom IUPAC |
N-(2-(Dimethylamino)ethyl)-3-(6-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-b]pyridazin-3-yl)benzamide |
InChI |
InChI=1S/C24H25N5O3/c1-28(2)12-11-25-24(31)18-6-4-5-17(13-18)20-15-26-23-10-8-19(27-29(20)23)16-7-9-21(30)22(14-16)32-3/h4-10,13-15,30H,11-12H2,1-3H3,(H,25,31) |
Clé InChI |
ALWZBBYENDJVJY-UHFFFAOYSA-N |
SMILES |
O=C(NCCN(C)C)C1=CC=CC(C2=CN=C3C=CC(C4=CC=C(O)C(OC)=C4)=NN32)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BDBM-150751; BDBM 150751; BDBM150751; CPR 005231; CPR-005231; CPR005231 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)

![N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B1192433.png)
![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)